1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid 1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 109292-17-3
VCID: VC20781195
InChI: InChI=1S/C23H46O2.C5H8O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-22-24-20-4-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,2-3,5-23H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)
SMILES: CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O
Molecular Formula: C32H60O6
Molecular Weight: 540.8 g/mol

1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid

CAS No.: 109292-17-3

Cat. No.: VC20781195

Molecular Formula: C32H60O6

Molecular Weight: 540.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid - 109292-17-3

Specification

CAS No. 109292-17-3
Molecular Formula C32H60O6
Molecular Weight 540.8 g/mol
IUPAC Name ethyl prop-2-enoate;2-methylprop-2-enoic acid;1-(2-prop-2-enoxyethoxy)octadecane
Standard InChI InChI=1S/C23H46O2.C5H8O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-22-24-20-4-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,2-3,5-23H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)
Standard InChI Key HLVRJBRPDSSDRC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator